4-Chloro-1-((4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)piperazinyl)sulfonyl)benzene
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Overview
Description
The compound “4-Chloro-1-((4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)piperazinyl)sulfonyl)benzene” is a complex organic molecule. It has the molecular formula of C12H8Cl2O2S . The compound contains a benzene ring, which is a cyclic hydrocarbon with a continuous pi bond .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring at its core provides a stable, aromatic base for the rest of the molecule . The sulfonyl and chlorophenyl groups attached to the benzene ring would add complexity to the molecule’s structure .Scientific Research Applications
Molecular Interactions and Structural Studies
Studies on sulfonamides, closely related to the compound , delve into molecular interactions within crystals and solutions. Such research outlines the thermodynamic parameters of sublimation, solubility, and solvation processes, alongside crystalline structure determination through X-ray diffraction. These insights are pivotal for understanding compound stability and behavior in various environments (Perlovich et al., 2008).
Antimicrobial Activities
The synthesis and evaluation of new derivatives have shown promising antimicrobial properties. For instance, compounds derived from similar chemical frameworks have been tested for their efficacy against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Derivatization
In the realm of chemical synthesis, derivatives of the given compound have been utilized in creating efficient catalysts and reagents for analytical derivatization in liquid chromatography. These applications highlight the compound's versatility in facilitating complex chemical reactions and enhancing analytical methodologies (Wu et al., 1997).
Polymer Chemistry
The incorporation of sulfone and sulfide groups, as seen in derivatives of the compound, into polymers has opened avenues for creating thermally stable and soluble polymers. Such materials are crucial for advanced technological applications, including membrane technology and electronic devices (Mehdipour-Ataei & Hatami, 2007).
Agricultural Applications
Research into the compound's derivatives has also explored their antimicrobial activity against pathogens affecting crops, indicating potential utility in agricultural pest management strategies (Vinaya et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Based on its structure, it is likely to interact with proteins or enzymes that have affinity for aromatic compounds or sulfone groups .
Mode of Action
The compound likely undergoes electrophilic aromatic substitution reactions . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Given its structure and potential mode of action, it may influence pathways involving aromatic compounds or sulfone groups .
Pharmacokinetics
Its molecular weight of 287162 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .
Result of Action
Based on its potential mode of action, it may cause changes in the structure or function of proteins or enzymes that interact with aromatic compounds or sulfone groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of the compound . For instance, the presence of water can reverse the reaction by which the electrophile is formed
Properties
IUPAC Name |
4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O4S2/c19-15-1-5-17(6-2-15)28(24,25)21-9-10-22-11-13-23(14-12-22)29(26,27)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMUVTXQPQSCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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